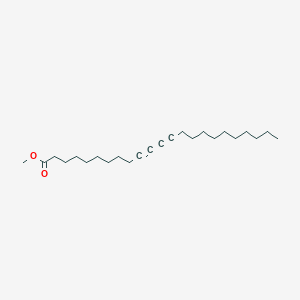

Methyl 10,12-tricosadiynoate

Cat. No. B136580

Key on ui cas rn:

145609-79-6

M. Wt: 360.6 g/mol

InChI Key: BZHUUTOAKXXTMA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06607744B1

Procedure details

10,12-tricosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MeTDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MeTDA was very unstable to polymerization and therefore kept dissolved in organic solutions. Alcoholic solutions of MePDA and MeTDA: Solids MePDA or MeTDA were dissolved in reagent grade ethanol to a concentration of 150 mg/ml. An residual polymer was removed by filtration through Whatman No. 1 filter paper. The solutions was held at room temperature or slightly above (70-75° F.) to avoid crystallization or precipitation.

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCC.CO.C(Cl)(Cl)Cl.[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54]CC>S(=O)(=O)(O)O.C(O)C>[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was warmed to 100° F. for 2 hour

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was purified

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product (MeTDA) was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid form of MeTDA was very unstable to polymerization

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

kept dissolved in organic solutions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An residual polymer was removed by filtration through Whatman No

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

1 filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was held at room temperature or slightly above (70-75° F.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization or precipitation

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06607744B1

Procedure details

10,12-tricosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MeTDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MeTDA was very unstable to polymerization and therefore kept dissolved in organic solutions. Alcoholic solutions of MePDA and MeTDA: Solids MePDA or MeTDA were dissolved in reagent grade ethanol to a concentration of 150 mg/ml. An residual polymer was removed by filtration through Whatman No. 1 filter paper. The solutions was held at room temperature or slightly above (70-75° F.) to avoid crystallization or precipitation.

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCC.CO.C(Cl)(Cl)Cl.[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54]CC>S(=O)(=O)(O)O.C(O)C>[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was warmed to 100° F. for 2 hour

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was purified

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product (MeTDA) was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid form of MeTDA was very unstable to polymerization

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

kept dissolved in organic solutions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An residual polymer was removed by filtration through Whatman No

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

1 filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was held at room temperature or slightly above (70-75° F.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization or precipitation

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |